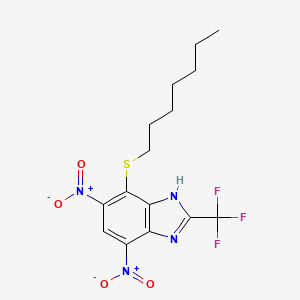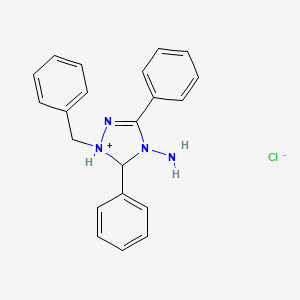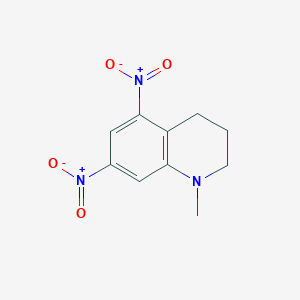
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with methyl and nitro groups. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-, the process may involve the selective hydrogenation of quinoline followed by nitration and methylation reactions. Common catalysts used in these reactions include palladium on carbon (Pd/C) and platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation reactors and nitration units, where the reaction conditions are carefully controlled to achieve the desired product. The use of advanced catalytic systems and automation in industrial settings enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid (CH3COOH) are typical reducing agents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with similar chemical properties.
1-Methylquinoline: A methyl-substituted derivative of quinoline with distinct biological activities.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is unique due to the presence of both nitro and methyl groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal research .
Propriétés
Numéro CAS |
57883-27-9 |
|---|---|
Formule moléculaire |
C10H11N3O4 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
1-methyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11N3O4/c1-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13(16)17/h5-6H,2-4H2,1H3 |
Clé InChI |
FSZJDVCPZGUGRQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
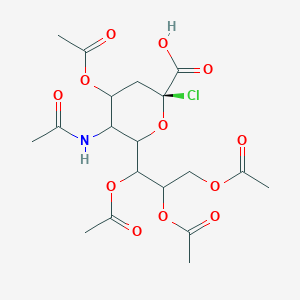
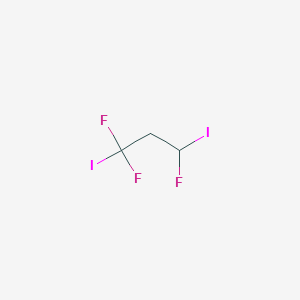

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
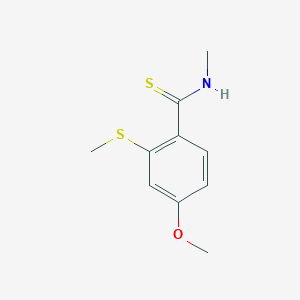

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
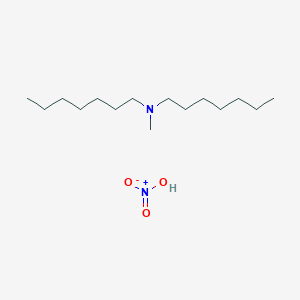
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
